2-Chloro-N-cyclopropyl-4-nitroaniline

Overview

Description

Molecular Structure Analysis

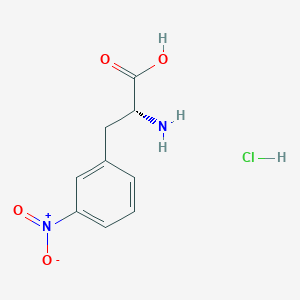

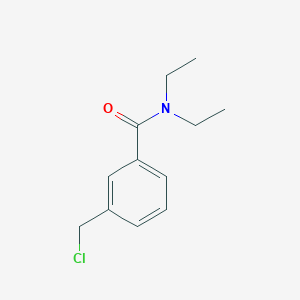

The molecular structure of 2-Chloro-N-cyclopropyl-4-nitroaniline is represented by the empirical formula C9H9ClN2O2 . The molecular weight of the compound is 212.63 . The compound crystallizes in the non-centrosymmetric space group P 1 with lattice parameters a = 3.7755 (2) Å, b = 13.5798 (7) Å, c = 28.554 (1) Å, α = 89.503 (4)°, β = 88.612 (4)° and γ = 86.402 (4)° .Physical And Chemical Properties Analysis

2-Chloro-N-cyclopropyl-4-nitroaniline is a solid compound . It is insoluble in water .Scientific Research Applications

Chemical Research

“2-Chloro-N-cyclopropyl-4-nitroaniline” is a unique chemical compound that is used in various chemical research . It is provided by several chemical suppliers for research purposes .

Nonlinear Optics

This compound has been studied for its potential in nonlinear optics . A new polymorphic form of 2-Chloro-N-cyclopropyl-4-nitroaniline has been found to produce second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .

Crystal Growth Studies

The compound has been used in crystal growth studies . The grown material was found to be highly nonlinear optical material and used in optoelectronics and nonlinear optical device fabrications .

Thermophysical Property Data

The compound is part of a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis .

Optoelectronics

As mentioned in the crystal growth studies, the grown material of this compound is used in optoelectronics . Optoelectronics is the study and application of electronic devices and systems that source, detect and control light.

Nonlinear Optical Device Fabrications

The grown material of this compound is also used in nonlinear optical device fabrications . Nonlinear optical devices are key components in many optical systems and networks.

Safety and Hazards

Future Directions

The future directions of 2-Chloro-N-cyclopropyl-4-nitroaniline research could involve exploring its polymorphism, which represents an expanding area of crystal engineering and an opportunity for discovery of materials with interesting properties . The compound’s strong second harmonic generation (SHG) and greenish-yellow two-photon excited fluorescence observed in studies also present potential areas for future exploration .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors

Mode of Action

It is known that the compound can undergo a degradation process under aerobic conditions, facilitated by certain strains of bacteria . The first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group, producing 4-amino-3-chlorophenol (4-A-3-CP) .

Biochemical Pathways

The biochemical pathway of 2-C-4-NA involves its transformation to 4-A-3-CP, which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite . This transformation is facilitated by an enzyme known as aniline dioxygenase . This pathway represents a novel aerobic degradation pathway for 2-C-4-NA .

Pharmacokinetics

It is known that the compound can be metabolized by certain bacterial strains . More research is needed to understand the ADME properties of 2-C-4-NA and their impact on its bioavailability.

Result of Action

The result of the action of 2-C-4-NA is the production of 4-A-3-CP and 6-CHQ metabolites . These transformations occur under aerobic conditions and are facilitated by specific enzymes

Action Environment

The action of 2-C-4-NA is influenced by environmental factors such as the presence of oxygen and specific bacterial strains . The compound can be obtained from several solvent mixtures as well as by slow cooling of the melted sample . Its action also results in the production of second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .

properties

IUPAC Name |

2-chloro-N-cyclopropyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTFNWDOMRLGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578326 | |

| Record name | 2-Chloro-N-cyclopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-cyclopropyl-4-nitroaniline | |

CAS RN |

170104-39-9 | |

| Record name | 2-Chloro-N-cyclopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)

![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)

![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3109097.png)